![molecular formula C19H22N4O3 B2624070 N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900881-53-0](/img/structure/B2624070.png)
N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrroles, which are among the most important heterocycles in pharmaceuticals and agrochemicals . Pyrroles are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of such compounds can be challenging due to the need for different substituents and a free NH group. A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an allyl group, a methoxypropyl group, a methyl group, and a carboxamide group. The compound also features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles .Scientific Research Applications
Mechanical Properties of Prop-2-en-1-one Based Single Crystals
The compound’s mechanical properties have been studied using molecular dimension simulations. These properties include elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio. Additionally, s-wave and p-wave velocities, as well as the static dielectric tensor, were calculated. Researchers have correlated these properties with the number of carbon atoms in the compound, shedding light on the relationship between molecular structure and mechanical behavior .
Anti-Inflammatory and Anti-Arthritic Activities
Another derivative of this compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has shown promise in suppressing inflammation. In experiments related to rheumatoid arthritis, MMPP inhibited the production of NO (nitric oxide) and H2O2 (hydrogen peroxide). This suggests potential anti-inflammatory effects, making it an interesting avenue for further research .
α-Amylase Inhibition for Diabetes Treatment
Novel pyrrolo[2,3-d]pyrimidine-based analogues, including compounds derived from our mysterious compound, were designed and synthesized. These analogues were evaluated for their ability to inhibit the α-amylase enzyme, which plays a role in breaking down starch molecules into glucose. Several of these analogues demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range. Notably, compounds 5b, 6c, 7a, and 7b showed promising results. Molecular docking and molecular dynamics simulations further supported their potential as future antidiabetic drugs .
Other Potential Applications
While the above fields represent some of the compound’s known applications, ongoing research may uncover additional uses. For instance, polysubstituted pyrimidines with various substituents have been studied for their immune-suppressing properties, and this compound’s derivatives could be explored in similar contexts .
Future Directions
Given the wide range of biological activities exhibited by pyrimidines, there is significant interest in the development of new pyrimidines as potential therapeutic agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h4-5,7,9,12H,1,6,8,10-11H2,2-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNKBDHYHWLIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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